molecular formula C9H11BrO2 B13619959 2-(3-Bromofuran-2-yl)cyclopentan-1-ol

2-(3-Bromofuran-2-yl)cyclopentan-1-ol

Cat. No.: B13619959
M. Wt: 231.09 g/mol
InChI Key: CIXNIYNGDAAWTQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromofuran-2-yl)cyclopentan-1-ol typically involves the bromination of furan followed by its reaction with cyclopentanone. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The resulting bromofuran is then subjected to a Grignard reaction with cyclopentanone to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromofuran-2-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Bromofuran-2-yl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromofuran-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The bromofuran moiety can engage in electrophilic aromatic substitution reactions, while the cyclopentanol ring can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate various biochemical pathways, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorofuran-2-yl)cyclopentan-1-ol
  • 2-(3-Iodofuran-2-yl)cyclopentan-1-ol
  • 2-(3-Methylfuran-2-yl)cyclopentan-1-ol

Uniqueness

2-(3-Bromofuran-2-yl)cyclopentan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

2-(3-bromofuran-2-yl)cyclopentan-1-ol

InChI

InChI=1S/C9H11BrO2/c10-7-4-5-12-9(7)6-2-1-3-8(6)11/h4-6,8,11H,1-3H2

InChI Key

CIXNIYNGDAAWTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C2=C(C=CO2)Br

Origin of Product

United States

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